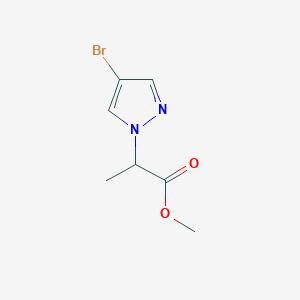

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTCOFRTCLKRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Pyrazole Derivative for Drug Discovery and Development

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The unique structural and electronic characteristics of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet potentially pivotal, derivative: methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. We will delve into its chemical identity, synthesis, and prospective applications, providing a technical framework for researchers in drug discovery and organic synthesis.

Compound Identification: The Challenge of the CAS Number

It is crucial to distinguish the target compound from its close structural analogs. For instance, methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a commercially available compound with the assigned CAS number 877401-10-0 .[7][8] The key structural difference is the presence of an additional methyl group on the second carbon of the propanoate chain. Another related compound, the positional isomer methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate , has been assigned the CAS number 1007517-46-5 .[9]

The absence of a specific CAS number for this compound suggests it may be a novel or less-common compound. Researchers synthesizing this molecule for the first time would be in a position to submit it for CAS registration.

Physicochemical and Spectroscopic Profile

While experimental data for the target molecule is scarce, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₉BrN₂O₂ | [6] |

| Molecular Weight | 233.06 g/mol | [6] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General properties of similar organic esters |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. | |

| ¹H NMR | Key signals would include a doublet and quartet for the CH-CH₃ group of the propanoate, a singlet for the methyl ester, and two singlets for the pyrazole ring protons. | [10] |

| ¹³C NMR | Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons of the propanoate moiety. | [10] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). | [6] |

Strategic Synthesis: A Proposed Pathway

A logical and efficient synthetic route to this compound involves the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. This reaction is a standard method for the functionalization of pyrazole rings.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add methyl 2-bromopropanoate (1.1-1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

The choice of base and solvent can be critical in optimizing the yield and minimizing side reactions. Stronger bases like sodium hydride could also be employed, but milder conditions are generally preferred for this type of transformation.

Applications in Drug Discovery and Beyond

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

As a Precursor for Bioactive Molecules

The bromo-substituent on the pyrazole ring serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of molecular diversity. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals.

Sources

- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. jchr.org [jchr.org]

- 6. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 2-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate - CAS:877401-10-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate 97% | CAS: 877401-10-0 | AChemBlock [achemblock.com]

- 9. methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | 1007517-46-5 [sigmaaldrich.com]

- 10. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

An In-Depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a functionalized heterocyclic compound belonging to the expansive class of pyrazole derivatives. While specific literature on this exact molecule is sparse[1], its structural motifs—a 4-bromopyrazole core and an N-linked methyl propanoate side chain—position it as a valuable, albeit under-explored, building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The bromine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the chiral center in the propanoate moiety introduces stereochemical complexity, a critical aspect in modern drug design. This guide provides a comprehensive overview of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential applications in drug discovery and agrochemical research.

Molecular Structure and Isomerism

This compound possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the 4-position. The propanoate group is attached to one of the ring's nitrogen atoms. It is important to note that N-alkylation of pyrazoles can result in two possible regioisomers. For the parent 4-bromo-1H-pyrazole, the two nitrogen atoms are equivalent due to tautomerism. However, upon substitution, they become distinct, leading to potential isomerism in more complex pyrazole systems.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 233.06 g/mol | Calculated from formula |

| Monoisotopic Mass | 231.98474 Da | PubChem[1] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N-alkylated pyrazoles |

| Melting Point | Not available. 4-bromo-1H-pyrazole has a melting point of 93-96 °C. Alkylation may lower this. | LookChem[4] |

| Boiling Point | Not available. Likely >250 °C, potentially with decomposition. | Based on the boiling point of 4-bromo-1H-pyrazole (250-260 °C)[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of similar organic esters. |

| XlogP (predicted) | 1.3 | PubChem[1] |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong acids, bases, and high temperatures. | General chemical stability of pyrazoles and esters. |

Proposed Synthesis

The most direct and widely used method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkyl halide in the presence of a base.[4][5] For the synthesis of this compound, this would involve the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate.

Diagram 2: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazole

Materials:

-

4-Bromo-1H-pyrazole (1.0 eq)

-

Methyl 2-bromopropanoate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to dissolve/suspend the reactants.

-

To the stirred suspension, add methyl 2-bromopropanoate dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole NH, making it nucleophilic. It is also easier and safer to handle than stronger bases like sodium hydride.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.

-

Temperature: Heating is often necessary to drive the alkylation to completion, especially with less reactive alkyl halides.

-

Purification: Column chromatography is a standard and effective method for separating the desired N-alkylated product from any unreacted starting materials, byproducts, or potential regioisomers.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectral data based on known values for similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoate side chain.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3, H-5 (pyrazole) | 7.5 - 8.0 | Two singlets | N/A | Aromatic protons on the pyrazole ring. Their exact shifts will depend on the electronic environment. |

| CH (propanoate) | 4.8 - 5.2 | Quartet | ~7 | Methine proton adjacent to the nitrogen and the ester carbonyl, deshielded. Coupled to the methyl group protons. |

| OCH₃ (ester) | 3.7 - 3.9 | Singlet | N/A | Methyl group of the ester. |

| CH₃ (propanoate) | 1.6 - 1.9 | Doublet | ~7 | Methyl group on the propanoate side chain, coupled to the methine proton. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 170 - 175 | Carbonyl carbon of the ester. |

| C-3, C-5 (pyrazole) | 130 - 145 | Aromatic carbons of the pyrazole ring. |

| C-4 (pyrazole) | 95 - 105 | Carbon bearing the bromine atom, shifted upfield due to the halogen. |

| CH (propanoate) | 55 - 65 | Methine carbon attached to the nitrogen. |

| OCH₃ (ester) | 52 - 55 | Methyl carbon of the ester. |

| CH₃ (propanoate) | 18 - 22 | Methyl carbon of the propanoate side chain. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| C=O (ester) | 1735 - 1750 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

| C=N, C=C (pyrazole) | 1500 - 1600 | Aromatic ring stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxycarbonyl group (-COOCH₃), the entire propanoate side chain, and cleavage of the pyrazole ring.

Reactivity and Potential for Further Synthesis

The chemical reactivity of this compound is dominated by the bromine atom on the pyrazole ring. This position is highly amenable to a variety of metal-catalyzed cross-coupling reactions, making the molecule a versatile intermediate for the synthesis of more complex derivatives.

Diagram 3: Synthetic Utility via Cross-Coupling Reactions

Caption: Potential synthetic transformations of the title compound.

Applications and Future Directions

Given the prevalence of the pyrazole core in pharmaceuticals, this compound is a promising scaffold for drug discovery programs.

-

Medicinal Chemistry: The compound can be used as a starting material to generate libraries of novel pyrazole derivatives through the cross-coupling reactions outlined above. These derivatives can then be screened for a variety of biological activities, including but not limited to:

-

Anti-inflammatory agents: Many pyrazole-containing compounds are known COX inhibitors.

-

Anticancer agents: Pyrazole derivatives have been investigated as kinase inhibitors and antiproliferative agents.

-

Antimicrobial and Antiviral agents: The pyrazole nucleus is present in several compounds with activity against bacteria, fungi, and viruses.[6]

-

-

Agrochemicals: Pyrazole derivatives are also used in the agrochemical industry as herbicides and insecticides. The title compound could serve as an intermediate in the synthesis of new crop protection agents.

-

Materials Science: The photophysical properties of pyrazole derivatives make them of interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

The lack of extensive research on this specific molecule presents an opportunity for further investigation into its synthesis, characterization, and application. Future work could focus on optimizing the proposed synthetic route, exploring its reactivity in various chemical transformations, and evaluating the biological activity of its derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the known hazards of its components and related compounds.

-

4-Bromo-1H-pyrazole: Is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Alkyl Halides (e.g., methyl 2-bromopropanoate): Are generally irritants and lachrymators.

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound represents a potentially valuable, yet currently underutilized, building block for chemical synthesis. Its combination of a pharmacologically relevant pyrazole core, a synthetically versatile bromine handle, and a chiral ester side chain makes it an attractive target for further research. This guide has provided a framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications. It is hoped that this comprehensive overview will stimulate further investigation into this promising molecule and its derivatives within the scientific community.

References

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2020). ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

-

1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. [Link]

-

Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

4-Bromopyrazole. (n.d.). PubChem. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]

-

Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2011). ResearchGate. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/A-Facile-Synthesis-of-5-(2-Bromo-4-Methylthiazol-5-a-Reddy-Reddy/a8120610f7693d259c19d45e4531b7e4242661d9]([Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). MDPI. [Link]

-

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. (n.d.). ChemBK. [Link]

-

Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). PubMed. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2012). Diva-Portal.org. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar. [Link]

-

4-bromo-5-methoxy-1H-pyrazole. (n.d.). PubChem. [Link]

-

CID 177818895. (n.d.). PubChem. [Link]

-

4-Bromo-1-ethyl-1H-pyrazole. (n.d.). PubChem. [Link]

-

1-Ethyl-4-methoxybenzene. (n.d.). PubChem. [Link]

Sources

- 1. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. connectjournals.com [connectjournals.com]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its molecular structure, synthesis, spectroscopic characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties, among others.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a functionalized pyrazole that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, while the propanoate moiety at the 1-position can influence the molecule's steric and electronic properties, as well as its interaction with biological targets.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physicochemical properties of this compound is fundamental to its application in research and development.

Structural Identification

The molecular structure of this compound is confirmed by its unique identifiers:

| Identifier | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Canonical SMILES | CC(C(=O)OC)N1C=C(C=N1)Br |

| InChI | InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 |

| InChIKey | OQTCOFRTCLKRKC-UHFFFAOYSA-N |

| Molecular Weight | 233.06 g/mol |

Predicted Physicochemical Parameters

A summary of key predicted physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems.

| Property | Predicted Value |

| XLogP3 | 1.3 |

| Topological Polar Surface Area (TPSA) | 44.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of 4-bromopyrazole with a suitable 2-halopropanoate ester. This reaction is a well-established method for the functionalization of pyrazole rings.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of halopyrazoles and serves as a robust starting point for the synthesis.[3]

Materials:

-

4-Bromopyrazole (1.0 eq)

-

Methyl 2-bromopropanoate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromopyrazole in anhydrous DMF (0.5 M), add potassium carbonate.

-

Add methyl 2-bromopropanoate dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide a reference for the characterization of the molecule. Online prediction tools can be utilized for this purpose.[4][5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Pyrazole H-5 |

| ~7.4 | s | 1H | Pyrazole H-3 |

| ~5.0 | q | 1H | CH |

| ~3.7 | s | 3H | OCH₃ |

| ~1.8 | d | 3H | CH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~140 | Pyrazole C-5 |

| ~128 | Pyrazole C-3 |

| ~95 | Pyrazole C-4 (C-Br) |

| ~58 | CH |

| ~53 | OCH₃ |

| ~18 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound. The fragmentation pattern can also provide valuable structural information. The fragmentation of pyrazoles often involves the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.[2]

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 232 and 234, due to the isotopic abundance of Bromine-79 and Bromine-81).

-

Key Fragments: Fragmentation may involve the loss of the methoxycarbonyl group (-COOCH₃), the propanoate side chain, and characteristic cleavages of the pyrazole ring.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its precursors.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid breathing dust or vapors and prevent contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Specific Hazards of Precursors:

-

4-Bromopyrazole: May cause skin and eye irritation.

-

Methyl 2-bromopropanoate: Is a lachrymator and can cause skin and respiratory tract irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Potential Applications in Drug Discovery

The structural features of this compound make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Scaffold for Lead Optimization

The pyrazole core can be further functionalized at the bromine-bearing C4 position via Suzuki, Stille, or other cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the systematic exploration of the chemical space around the pyrazole scaffold to optimize binding to biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Potential synthetic transformations of the title compound.

Target Classes

Based on the known biological activities of pyrazole derivatives, molecules derived from this compound could potentially target a variety of protein classes, including:

-

Kinases: Many kinase inhibitors incorporate a pyrazole scaffold.

-

Cyclooxygenases (COX): Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative.

-

G-protein coupled receptors (GPCRs): Pyrazoles have been explored as ligands for various GPCRs.

-

Enzymes involved in microbial and viral replication.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development. The methodologies and data presented herein are intended to facilitate further research and innovation in this exciting area of chemical biology.

References

-

Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

-

Europe PMC. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. [Link]

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

ResearchGate. (PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). [Link]

-

ERA - Education and Research Archive. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

PROSPRE. 1 H NMR Predictor. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

CASPRE. 13 C NMR Predictor. [Link]

-

UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

MDPI. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Mass fragmentation pattern for compound 10. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubChemLite. 2-methyl-2-(1h-pyrazol-1-yl)propanoic acid. [Link]

-

PubChemLite. 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. [Link]

-

ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]

- Google Patents.

-

York University. SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides an in-depth analysis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmaceutical development, known for a wide spectrum of biological activities.[1][2] This document details the molecule's chemical identity, physicochemical properties, a validated synthesis protocol, and spectroscopic characterization. Furthermore, it explores the potential applications derived from its structural features, emphasizing its role as a versatile building block for novel therapeutic agents. Safety protocols for handling and disposal are also rigorously outlined to ensure best practices in a research and development setting.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of chemical research. The structural and naming conventions for the topic compound are defined below.

-

IUPAC Name: methyl 2-(4-bromopyrazol-1-yl)propanoate[3]

-

Chemical Structure:

(Self-generated image, structure confirmed by PubChem) -

Chemical Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |

| Molecular Weight | 233.06 g/mol | Calculated |

| Monoisotopic Mass | 231.98474 Da | PubChemLite[3] |

| XlogP (predicted) | 1.3 | PubChemLite[3] |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved via a two-step process involving the bromination of 1H-pyrazole followed by N-alkylation. This pathway is chosen for its high regioselectivity and use of readily available starting materials.

Synthetic Pathway Overview

The logical pathway involves first introducing the bromine atom at the C4 position of the pyrazole ring, which is electronically favorable. The subsequent step is a nucleophilic substitution where the deprotonated 4-bromopyrazole attacks an electrophilic propanoate derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-1H-pyrazole

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1H-pyrazole (10.0 g, 0.147 mol) in glacial acetic acid (50 mL). Cool the solution to 0°C in an ice bath.

-

Bromination: Add a solution of bromine (7.5 mL, 0.147 mol) in glacial acetic acid (20 mL) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10°C.

-

Causality: This slow, cooled addition controls the exothermic reaction and minimizes the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that facilitates the electrophilic substitution.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into ice-cold water (200 mL). Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8). The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 4-bromo-1H-pyrazole.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-1H-pyrazole (5.0 g, 0.034 mol), potassium carbonate (K₂CO₃, 7.0 g, 0.051 mol), and dimethylformamide (DMF, 40 mL).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole nitrogen, creating the nucleophile. DMF is a polar aprotic solvent ideal for Sₙ2 reactions.

-

-

Alkylation: Add methyl 2-bromopropanoate (4.5 mL, 0.041 mol) to the suspension. Heat the reaction mixture to 60°C and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of 4-bromo-1H-pyrazole.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Spectroscopic Characterization

Structural confirmation is performed using standard spectroscopic methods. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 7.5-7.8 ppm: Two singlets, corresponding to the two protons on the pyrazole ring (C3-H and C5-H).

-

δ 5.0-5.2 ppm: A quartet, corresponding to the methine proton (-CH-) of the propanoate group.

-

δ 3.7-3.8 ppm: A singlet, corresponding to the three protons of the methyl ester (-OCH₃).

-

δ 1.7-1.9 ppm: A doublet, corresponding to the three protons of the methyl group (-CH-CH₃ ).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~170 ppm: Carbonyl carbon of the ester.

-

δ ~140 ppm & ~130 ppm: Carbons of the pyrazole ring.

-

δ ~95 ppm: Bromine-substituted carbon (C4) of the pyrazole ring.

-

δ ~55-60 ppm: Methine carbon (-CH-) of the propanoate group.

-

δ ~53 ppm: Methoxy carbon (-OCH₃).

-

δ ~18-20 ppm: Methyl carbon (-CH-C H₃).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

-

Applications in Research and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[2] Their metabolic stability and versatile structure allow for extensive modification to target a wide range of diseases, including inflammatory conditions, cancer, and microbial infections.[1][4]

Role as a Pharmaceutical Scaffold

This compound is not an end-product but a highly valuable intermediate or building block. Its structure contains three key features that medicinal chemists can exploit:

-

Pyrazole Core: A bioisostere for other aromatic rings, providing a rigid scaffold for orienting functional groups towards biological targets.[5]

-

Bromo-substituent: A versatile chemical handle. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex molecular fragments, enabling the rapid generation of compound libraries for screening.

-

Propanoate Side Chain: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form ionic bonds or hydrogen bonds with protein targets, or it can be converted to an amide to further explore structure-activity relationships (SAR).

Caption: Relationship between the compound's structural motifs and its applications.

Safety, Handling, and Disposal

Working with brominated organic compounds requires strict adherence to safety protocols due to their potential hazards.[6] Bromine-containing reagents can be corrosive, toxic, and irritating.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All handling of this compound and its precursors (especially bromine) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Personal Protective Equipment: Standard PPE is mandatory at all times.[7][8]

-

Eye Protection: Chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat. Ensure shoes are closed-toe.

-

Storage and Handling

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from strong oxidizing agents and strong bases.

-

Avoid generating dust or aerosols.

Spill and Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a strategically designed molecule that serves as a potent building block in the synthesis of complex organic molecules. Its combination of a stable pyrazole core, a reactive bromine handle, and a modifiable side chain makes it an asset for researchers in drug discovery and materials science. Understanding its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation chemical entities.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- PubMed Central (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Unknown Source. (n.d.). Bromine Safety & Standard Operating Procedures.

- PubChemLite. (n.d.). This compound.

- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- YouTube. (2024, June 6). Bromination safety.

- ResearchGate. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. dollycorporation.com [dollycorporation.com]

"methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence: the bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by a regioselective N-alkylation with methyl 2-bromopropanoate. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity of the target compound. The information presented herein is curated for researchers and professionals in the field of organic synthesis and drug development, offering practical insights and a robust procedural foundation.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a particularly useful intermediate, combining the versatile reactivity of the brominated pyrazole core with a chiral propanoate side chain, making it a key precursor for the synthesis of complex drug candidates.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a straightforward two-step synthesis. The key disconnection is at the N1-C bond of the pyrazole ring, suggesting an N-alkylation of a 4-bromopyrazole precursor. The 4-bromopyrazole itself can be readily prepared from commercially available 1H-pyrazole through electrophilic bromination.

Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole.

3.2. Step 2: N-Alkylation of 4-Bromo-1H-pyrazole

The second and final step is the N-alkylation of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. This reaction is a nucleophilic substitution where the deprotonated pyrazole acts as the nucleophile.

Mechanism: The reaction is typically carried out in the presence of a base to deprotonate the N-H of the pyrazole, forming the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of methyl 2-bromopropanoate and displacing the bromide leaving group. The choice of base and solvent is critical to ensure high regioselectivity and yield. [6]A moderately strong base like potassium carbonate is often sufficient, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone facilitates the reaction by solvating the cation of the base and not interfering with the nucleophilicity of the pyrazolate anion. [6]

Caption: Workflow for the N-alkylation to yield the final product.

Detailed Experimental Protocols

4.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 1H-Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |

| Methyl 2-bromopropanoate | 5445-17-0 | C₄H₇BrO₂ | 167.00 | ≥97% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Sigma-Aldrich |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |

4.2. Protocol 1: Synthesis of 4-Bromo-1H-pyrazole [7]

-

To a stirred suspension of 1H-pyrazole (10.0 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) in one portion.

-

The reaction mixture will immediately turn milky white. Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).

-

Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-bromo-1H-pyrazole as a white to pale yellow solid.

4.3. Protocol 2: Synthesis of this compound

-

To a solution of 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol) in anhydrous acetone (200 mL) in a round-bottom flask, add anhydrous potassium carbonate (14.1 g, 102 mmol).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add methyl 2-bromopropanoate (12.5 g, 74.8 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 3:7).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone (50 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the final product. Key signals to look for in the ¹H NMR spectrum of the final product include a quartet for the methine proton of the propanoate chain, a doublet for the methyl group of the propanoate, a singlet for the ester methyl group, and two singlets for the pyrazole ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester group and C-Br bond.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Bromosuccinimide is a corrosive and lachrymatory substance; handle with care.

-

Methyl 2-bromopropanoate is a corrosive and toxic compound; avoid inhalation and skin contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide has outlined a robust and reproducible synthetic pathway for this compound. The two-step sequence, involving the bromination of pyrazole followed by N-alkylation, is a well-established and efficient method for accessing this valuable building block. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound in high yield and purity, facilitating its application in the development of novel therapeutic agents.

References

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2018, August 2). Organic Letters. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 18, 2026, from [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020, December 1). Molecules. Retrieved January 18, 2026, from [Link]

-

Synthetic Routes to Pyrazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (2004, November 1). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). The Chemical Record. Retrieved January 18, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, December 30). ResearchGate. Retrieved January 18, 2026, from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society. Retrieved January 18, 2026, from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

A Technical Guide to the Solubility Assessment of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate for Drug Development

This guide provides an in-depth, technical framework for characterizing the solubility of the novel chemical entity, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a strategic approach to solubility assessment, grounded in the principles of pharmaceutical science. Given the absence of publicly available experimental solubility data for this specific compound, this guide serves as a comprehensive roadmap for its empirical determination and the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property.[1][2] A drug's ability to dissolve in a solvent to form a homogenous solution is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[4][5][6] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[4][6]

The subject of this guide, this compound, belongs to the pyrazole class of compounds. Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7][8][9][10][11] As such, a thorough understanding of the solubility of novel pyrazole derivatives is paramount for their successful development into viable drug candidates.

This guide will provide a predictive overview of the compound's properties, detailed experimental protocols for determining both kinetic and thermodynamic solubility, and a discussion on interpreting the data to inform downstream development decisions.

Physicochemical Profile and Predicted Solubility

In the absence of experimental data, computational tools can provide valuable initial insights into the likely solubility behavior of a molecule. These predictions, while not a substitute for empirical measurement, are crucial for designing relevant experiments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₇H₉BrN₂O₂[12] | Influences molecular weight and polarity. |

| Molecular Weight | 233.06 g/mol [12] | Higher molecular weight can sometimes correlate with lower solubility. |

| XlogP | 1.3[12] | A measure of lipophilicity. A positive value suggests some preference for non-polar environments, which can impact aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can reduce interactions with polar protic solvents like water. |

| Hydrogen Bond Acceptors | 4 | The presence of hydrogen bond acceptors can facilitate interactions with polar solvents. |

| Polar Surface Area (TPSA) | 51.5 Ų | A key indicator of a molecule's ability to permeate cell membranes and its solubility in polar solvents. |

Data sourced from PubChem and predicted using computational models.[12]

These predicted properties suggest that this compound is a moderately lipophilic molecule. The XlogP of 1.3 indicates a balance between hydrophilicity and lipophilicity. While the presence of hydrogen bond acceptors is favorable for interaction with polar solvents, the overall profile suggests that aqueous solubility might be limited. Data-driven computational models, including deep learning and machine learning algorithms, are increasingly used to predict the solubility of small molecules with growing accuracy.[13][14][15][16][17]

Experimental Determination of Solubility: A Methodological Framework

The experimental assessment of solubility is a critical step to move beyond theoretical predictions. The choice of methodology depends on the stage of drug development, with high-throughput screening methods being ideal for early discovery and more rigorous equilibrium methods for later-stage characterization.[18][19]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound when it first precipitates from a solution, typically after being introduced from a concentrated DMSO stock.[20][21] It is a measure of how quickly a compound dissolves and is often used in the early stages of drug discovery for rapid screening.[20]

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[22][23] It represents the true solubility and is a more time-consuming but accurate measurement, essential for lead optimization and formulation development.[20][21][22]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid screening of compounds in early discovery.

Principle: A concentrated stock solution of the test compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, often by measuring light scattering (nephelometry) or UV absorbance.[20][24]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[25]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 1-2 hours).[20]

-

Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.[20][25]

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate under these conditions.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[23][26]

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[23][27]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 phosphate buffer, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[25][26] Preliminary experiments are recommended to determine the time to reach equilibrium.[28]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[29]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22][30][31]

-

HPLC Method Development: A reverse-phase C18 column is typically suitable for a molecule of this nature. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape. Detection would be performed at a wavelength where the compound has maximum absorbance.

-

-

Data Analysis: The concentration of the dissolved compound in the saturated solution represents the thermodynamic solubility.

Factors Influencing Solubility

The solubility of a compound is not a fixed value but is influenced by several factors that must be considered during experimental design and data interpretation.[5][32][33][34][35]

-

pH: For ionizable compounds, solubility can be highly pH-dependent.[34] Although this compound is not strongly acidic or basic, the pyrazole ring has a pKa, and its protonation state can be influenced by pH, which in turn can affect solubility. Therefore, determining solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is recommended.[36]

-

Temperature: For most solid solutes, solubility increases with temperature.[33][34] Performing experiments at standard room temperature (25°C) and physiological temperature (37°C) can provide valuable data.

-

Polymorphism: The crystalline form of a compound can significantly impact its solubility.[34] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material used in solubility studies.

-

Solvent: The nature of the solvent, including its polarity and hydrogen bonding capacity, is a primary determinant of solubility.[32][33] Assessing solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol) can inform formulation strategies.

Data Interpretation and Application in Drug Development

The solubility data obtained for this compound will have direct implications for its development path.

Table 2: Application of Solubility Data in Drug Development

| Solubility Range | Biopharmaceutics Classification System (BCS) Class (assuming high permeability) | Implications and Strategies |

| High (>100 µg/mL) | Class I | Favorable for oral absorption. Straightforward formulation development. |

| Moderate (10-100 µg/mL) | Class II | Dissolution rate-limited absorption. May require solubility enhancement techniques. |

| Low (1-10 µg/mL) | Class II/IV | Significant challenges for oral delivery. May necessitate advanced formulation approaches (e.g., amorphous solid dispersions, lipid-based formulations) or salt formation.[4] |

| Very Low (<1 µg/mL) | Class II/IV | Extremely challenging for oral administration. May require enabling formulations or consideration of alternative routes of administration. |

A low solubility classification for this compound would trigger further investigation into solubility enhancement techniques. These can include physical modifications like particle size reduction or the use of co-solvents and surfactants, as well as chemical modifications such as salt formation.[6]

Conclusion

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. This guide has provided a robust framework for this endeavor, from in silico prediction to gold-standard experimental determination. By meticulously following these protocols and thoughtfully interpreting the resulting data, research and development teams can make informed decisions, mitigate risks, and ultimately increase the probability of successfully translating a promising molecule into a therapeutic reality. The principles and methodologies outlined herein are not merely procedural steps but form a self-validating system that ensures the scientific integrity of the solubility data generated.

References

- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Pharmaguideline. Factors that Affect the Solubility of Drugs.

- National Institutes of Health. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Drug Discovery News. Substance solubility.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.

- Digital Discovery (RSC Publishing). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- The Importance of Solubility for New Drug Molecules. (2020, May 11).

- arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility.

- MDPI. (2022, November 1). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- FDA. BCS Methodology: Solubility, Permeability & Dissolution.

- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Evotec. Thermodynamic Solubility Assay.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- High-Throughput Solubility.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ResearchGate. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate.

- Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.

- Sigma-Aldrich. Small Molecule HPLC.

- PubChemLite. This compound.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 6. ucd.ie [ucd.ie]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. solvescientific.com.au [solvescientific.com.au]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. evotec.com [evotec.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. physchem.org.uk [physchem.org.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. scielo.br [scielo.br]

- 27. bioassaysys.com [bioassaysys.com]

- 28. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. blog.brewerscience.com [blog.brewerscience.com]

- 32. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 33. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 34. ijnrd.org [ijnrd.org]

- 35. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 36. fda.gov [fda.gov]

Technical Guide: Safety and Handling of Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Introduction

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] As such, compounds like this compound serve as critical building blocks for the synthesis of novel chemical entities in drug discovery and development.[3][4]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is important to note that specific toxicological data for this compound is not extensively published. Therefore, this document is built upon established principles of chemical safety and by extrapolating data from closely related structural analogs, a standard and necessary practice in risk assessment for research chemicals. The protocols herein are designed to empower researchers to work safely by understanding the potential hazards and implementing robust control measures.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar bromo-pyrazole derivatives, this compound should be handled as a hazardous substance.[5] The anticipated GHS classification, synthesized from analog data, is summarized below.[6][7][8]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | GHS07 |

This classification is based on data from analogous compounds and should be used for risk assessment until substance-specific data becomes available.[5]

Toxicological Profile and Risk Assessment

The toxicological risk associated with this compound stems from its chemical structure: a halogenated heterocyclic system.

-